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molecular formula C9H13NO B1271045 2-Propoxyaniline CAS No. 4469-78-7

2-Propoxyaniline

Cat. No. B1271045
M. Wt: 151.21 g/mol
InChI Key: AXXYMKMFXNCXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04345937

Procedure details

Iron 60 mesh (134.5 g., 2.40 mole), concentrated HCl (37.4 cc), ethanol (630 cc), and water (570 cc) are stirred under nitrogen and the temperature of the mixture is raised to reflux. Then o-propoxynitrobenzene (12.5 g., 0.69 mole), is added at reflux over a period of 5 hrs. and refluxed for 3-4 hrs. Then the mixture is neutralized with concentrated ammonia to a pH of 8-9. The temperature is raised to 30° C., and the reaction mass filtered, 200 cc ether added, the organic layer separated. The product distilled at vapor temperature of 65°-67° C. at 0.05-0.03 mm. yielding 77 g of product (74%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
570 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[CH2:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O)[CH2:6][CH3:7].N>[Fe].O>[CH2:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CC)OC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
37.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
630 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
570 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture is raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over a period of 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
and refluxed for 3-4 hrs
Duration
3.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the reaction mass filtered
ADDITION
Type
ADDITION
Details
200 cc ether added
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DISTILLATION
Type
DISTILLATION
Details
The product distilled at vapor temperature of 65°-67° C. at 0.05-0.03 mm

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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